molecular formula C22H26N6O3S2 B13375261 2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13375261
M. Wt: 486.6 g/mol
InChI Key: LNLAKSHTUVBNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiadiazolo pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiadiazolo pyrimidine core

Preparation Methods

The synthesis of 2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The thiadiazolo pyrimidine core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The piperazine ring can be reduced under specific conditions to yield secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying cellular processes.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include other thiadiazolo pyrimidines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:

Properties

Molecular Formula

C22H26N6O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-11-methyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C22H26N6O3S2/c1-25-8-7-18-17(13-25)20(30)28-21(23-18)33-22(24-28)32-14-19(29)27-11-9-26(10-12-27)15-3-5-16(31-2)6-4-15/h3-6H,7-14H2,1-2H3

InChI Key

LNLAKSHTUVBNCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.